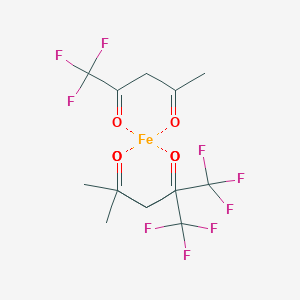
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one is a coordination complex of iron with a trifluoroacetylacetone ligand. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
準備方法
The preparation of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one involves the reaction of iron salts with 1,1,1-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The synthetic route typically includes the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced iron complexes.
Substitution: The compound can undergo substitution reactions where the trifluoroacetylacetone ligand is replaced by other ligands, such as phosphines or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified iron complexes and organic by-products .
科学的研究の応用
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as coatings and films, due to its unique chemical properties.
作用機序
The mechanism of action of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one involves its ability to form coordination complexes with various molecular targets. The trifluoroacetylacetone ligand facilitates the binding of the iron center to target molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through interactions with enzymes, receptors, and other cellular components, influencing processes such as cell signaling, metabolism, and gene expression.
類似化合物との比較
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one can be compared with other similar compounds, such as:
1,1,1-trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: This compound has a phenyl group instead of a pentyl group, leading to different chemical and physical properties.
2,2,6,6-tetramethyl-3-hydroxy-hept-3-en-5-one: This compound has a different ligand structure, affecting its reactivity and applications.
2,2,6,6-tetramethyl-3-methylamino-hept-3-en-5-one: The presence of a methylamino group in this compound results in distinct chemical behavior compared to this compound.
The uniqueness of this compound lies in its trifluoroacetylacetone ligand, which imparts specific chemical properties and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
14526-22-8 |
|---|---|
分子式 |
C5H4F3FeO2+2 |
分子量 |
208.92 g/mol |
IUPAC名 |
iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H5F3O2.Fe/c1-3(9)2-4(10)5(6,7)8;/h2,10H,1H3;/q;+3/p-1 |
InChIキー |
UDAOXISMUTYSIP-UHFFFAOYSA-M |
SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Fe] |
異性体SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Fe+3] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















